molecular formula C6H6N4O B070561 5-(furan-3-yl)-4H-1,2,4-triazol-3-amine CAS No. 161793-04-0

5-(furan-3-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B070561
CAS No.: 161793-04-0
M. Wt: 150.14 g/mol
InChI Key: IEQIGPAJUVBSDC-UHFFFAOYSA-N
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Description

5-(furan-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features both furan and triazole rings. These structures are known for their significant chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. The presence of the furan ring imparts aromaticity and stability, while the triazole ring is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-3-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-3-carboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(furan-3-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: Both the furan and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted furan and triazole derivatives, depending on the reagents used.

Scientific Research Applications

5-(furan-3-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)-2-furaldehyde (HMF): Known for its use as a platform chemical in green chemistry.

    Furan-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

    1,2,4-Triazole: A core structure in many antifungal and anticancer drugs.

Uniqueness

5-(furan-3-yl)-4H-1,2,4-triazol-3-amine is unique due to the combination of the furan and triazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, particularly in drug development and materials science.

Properties

IUPAC Name

5-(furan-3-yl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-1-2-11-3-4/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQIGPAJUVBSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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